1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane
Overview
Description
1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane is a highly fluorinated ether compound with the molecular formula C(_7)H(4)F({12})O. This compound is notable for its unique structure, which includes multiple fluorine atoms, making it highly resistant to chemical reactions and degradation. It is used in various industrial and scientific applications due to its stability and inertness.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane typically involves the reaction of perfluorinated alcohols with appropriate fluorinated alkyl halides under controlled conditions. One common method includes the use of a base such as potassium carbonate to facilitate the etherification reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions in specialized reactors designed to handle highly fluorinated compounds. The process includes rigorous purification steps to ensure the removal of any impurities, which is crucial for applications requiring high purity levels.
Chemical Reactions Analysis
Types of Reactions: 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane is highly resistant to many types of chemical reactions due to the presence of multiple fluorine atoms. it can undergo specific reactions under controlled conditions:
Substitution Reactions: It can participate in nucleophilic substitution reactions, although these are rare due to the stability of the C-F bonds.
Reduction Reactions: Under extreme conditions, it may undergo reduction reactions, but these are not common.
Common Reagents and Conditions:
Nucleophiles: Strong nucleophiles such as alkoxides can be used in substitution reactions.
Reducing Agents: Powerful reducing agents like lithium aluminum hydride may be employed, though the reaction conditions need to be carefully controlled.
Major Products: The major products of these reactions are typically other fluorinated compounds, which retain the stability and inertness of the original compound.
Scientific Research Applications
1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions due to its inertness.
Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems due to its stability and ability to resist metabolic degradation.
Industry: Utilized in the production of high-performance materials, including fluoropolymers and specialty coatings.
Mechanism of Action
The mechanism by which 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane exerts its effects is primarily through its chemical stability and resistance to degradation. The multiple fluorine atoms create a strong electron-withdrawing effect, which stabilizes the compound and makes it less reactive. This stability is beneficial in applications where long-term durability and resistance to harsh conditions are required.
Comparison with Similar Compounds
1,1,2,2,3,3,4,4-Octafluorobutane: Another highly fluorinated compound with similar stability but different applications.
Perfluorohexane: Known for its use in medical imaging and as a coolant in electronic applications.
1,1,2,2-Tetrafluoroethane: Commonly used as a refrigerant and in aerosol propellants.
Uniqueness: 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane is unique due to its specific combination of fluorinated groups, which provides a balance of stability and functionality. Its ether linkage also distinguishes it from other perfluorinated compounds, offering unique properties for specialized applications.
This compound’s unique structure and properties make it a valuable asset in various fields, from industrial applications to cutting-edge scientific research.
Properties
IUPAC Name |
1,1,2,2,3,3,4,4-octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F12O/c8-2(9)5(14,15)7(18,19)4(12,13)1-20-6(16,17)3(10)11/h2-3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBGTBKGFZMWKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OC(C(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382158 | |
Record name | 1H,1H,5H-Perfluoropentyl-1,1,2,2-tetrafluoroethylether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16627-71-7 | |
Record name | 1H,1H,5H-Perfluoropentyl-1,1,2,2-tetrafluoroethylether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,2,2,3,3,4,4-octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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